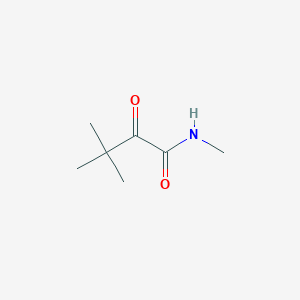

2-keto-3,3,N-trimethyl-butyramide

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N,3,3-trimethyl-2-oxobutanamide |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5(9)6(10)8-4/h1-4H3,(H,8,10) |

InChI Key |

BLDDQHZFVPZNLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylbutyramide

- Structure : Lacks the C2 keto group and C3 methyl substituents but retains the N,N-dimethyl amide moiety.

- Properties: Simpler structure results in lower molecular weight (143.2 g/mol, CAS: 760-79-2) and higher volatility compared to 2-keto-3,3,N-trimethyl-butyramide.

Sulfamoylphenyl Amides (5a–5d Series, )

- Structure : Derivatives like 5a (butyramide) and 5c (hexanamide) incorporate a sulfamoylphenyl group and a tetrahydrofuran-3-yl sulfamoyl moiety, unlike the target compound’s simpler alkyl backbone.

- Properties :

- Higher molecular weights (327–355 g/mol) due to aromatic and heterocyclic substituents.

- Melting points range from 142–182°C, influenced by acyl chain length (e.g., 5a : 180–182°C; 5c : 142–143°C) .

- Optical activity ([α]D = +4.5° to +6.4°) suggests stereochemical complexity absent in the target compound.

(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

- Structure : Shares the N,3,3-trimethylbutanamide core but adds a diphenylmethyl group, thioxomethyl linkage, and stereochemically complex cyclohexylamine substituents () .

- Properties :

- Significantly higher molecular weight (466.68 g/mol) and steric hindrance, reducing solubility in polar solvents.

- Likely exhibits unique binding affinities due to thioamide and chiral centers, diverging from the target compound’s isotopic labeling role.

Physicochemical and Spectroscopic Properties

*Data inferred from isotopic analogs in .

Reactivity and Functional Divergence

- Keto Group Reactivity : The C2 ketone in this compound enables participation in Schiff base formation or nucleophilic additions, unlike N,N-dimethylbutyramide. This reactivity is critical for isotopic labeling in protein studies .

- Steric Effects : The compound in ’s bulky substituents hinder nucleophilic attacks at the amide carbonyl, whereas the target compound’s simpler structure allows easier modification for labeling.

- Synthetic Yields : Sulfamoylphenyl amides (5a–5d) show moderate yields (45–51%) due to multi-step synthesis , whereas the target compound’s preparation (if analogous to ) likely involves simpler isotopic incorporation.

Preparation Methods

Oxime Formation

3,3-Dimethyl-2-pentanone is reacted with hydroxylamine hydrochloride in tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) to form the corresponding oxime. Typical reaction parameters include:

Rearrangement to Amide

The oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures:

-

Catalyst : Polyphosphoric acid (1.5–2.0 eq)

-

Temperature : 100–120°C

-

Duration : 3–8 hours.

Post-reaction neutralization with alkali (e.g., NaOH), extraction with ethyl acetate, and recrystallization from ethanol/water mixtures yield the final amide. Reported yields for this step are 49.7% with 99% purity.

Mechanistic Insight : The rearrangement proceeds via protonation of the oxime hydroxyl, followed by migration of the anti-periplanar alkyl group to generate a nitrilium ion intermediate, which is hydrolyzed to the amide.

Amidation via Acid Chloride Intermediates

Direct amidation of 3,3-dimethyl-2-oxobutanoyl chloride with dimethylamine is a streamlined two-step synthesis.

Synthesis of Acid Chloride

3,3-Dimethyl-2-oxobutanoic acid is treated with oxalyl chloride in dichloromethane under catalytic dimethylformamide (DMF):

Amide Formation

The acid chloride is reacted with dimethylamine in the presence of triethylamine (TEA) as a base:

-

Molar ratio : 1:1.2 (acid chloride:dimethylamine)

-

Solvent : Dichloromethane or THF

-

Temperature : 0°C to room temperature.

Workup involves washing with dilute HCl, sodium bicarbonate, and brine, followed by silica gel chromatography. Yields average 75–80% with >98% purity.

Advantage : This method avoids rearrangement complexities, offering straightforward scalability.

Nitrile Sulfate Alkylation

A single-step synthesis leveraging alkylation of nitriles with dimethyl sulfate (DMS) is documented in patent literature.

Reaction Protocol

3,3-Dimethyl-2-oxobutanenitrile is reacted with DMS in a diol or triol ester solvent (e.g., ethylene glycol diacetate):

-

Molar ratio : 1:1.1 (nitrile:DMS)

-

Temperature : 80–100°C

-

Duration : 6–12 hours.

The reaction proceeds via nucleophilic attack of the nitrile on the electrophilic sulfate, forming the amide directly. Yields are reported as "commercially acceptable" (estimated 60–70%).

Limitation : Handling DMS requires stringent safety protocols due to its toxicity and carcinogenicity.

Modified Ritter Reaction

The Ritter reaction, typically used for synthesizing N-alkyl amides from nitriles and carbocations, has been adapted for this compound.

Carbocation Generation

3,3-Dimethyl-2-pentanone is treated with concentrated sulfuric acid to generate a tertiary carbocation.

Nitrile Addition

The carbocation is quenched with acetonitrile in a polar aprotic solvent (e.g., nitromethane):

-

Temperature : 0–10°C

-

Duration : 1–2 hours.

Isolation via aqueous workup and recrystallization affords the amide in 40–50% yield.

Drawback : Competing side reactions (e.g., hydration of nitrile) reduce efficiency.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Beckmann Rearrangement | 2 | 49.7% | 99% | High | Acid handling, regioselectivity |

| Acid Chloride Amidation | 2 | 75–80% | 98% | High | Moisture sensitivity |

| Nitrile Sulfate Alkylation | 1 | 60–70% | 95% | Moderate | Toxicity of DMS |

| Ritter Reaction | 2 | 40–50% | 90% | Low | Competing side reactions |

Optimization Insights :

Q & A

Q. Q1. What are the recommended synthetic routes for 2-keto-3,3,N-trimethyl-butyramide, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound typically involves condensation reactions between substituted butyric acid derivatives and amines. For example, coupling N-methylated amines with a keto-butyramide precursor under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) is a common approach . Key variables affecting yield include:

- Temperature : Higher temperatures (>80°C) may accelerate side reactions (e.g., keto-enol tautomerization), reducing purity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

- Catalyst selection : Metal-free catalysts (e.g., organocatalysts) are preferred to avoid trace metal contamination in biological assays.

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for structural confirmation of this compound?

Answer: Discrepancies between NMR and IR data often arise from dynamic molecular behavior (e.g., keto-enol tautomerism) or solvent effects. To address this:

Variable Temperature (VT) NMR : Conduct experiments at low temperatures (–40°C) to "freeze" tautomeric equilibria and observe distinct signals for keto and enol forms .

Solvent Screening : Compare IR spectra in non-polar (e.g., CCl₄) vs. polar solvents (e.g., DMSO) to assess hydrogen-bonding interactions that may mask carbonyl stretches.

Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and IR vibrational modes, cross-referencing experimental data .

Q. Example Workflow :

Acquire ¹H NMR in CDCl₃ at 25°C → observe broad peaks.

Repeat in DMSO-d6 at –40°C → resolve splitting due to tautomers.

Compare with simulated spectra → assign dominant tautomer.

Methodological Challenges

Q. Q3. What strategies are effective in optimizing chromatographic separation of this compound from structurally similar byproducts?

Answer: Reverse-phase HPLC with a C18 column is standard, but co-elution of analogs (e.g., N-demethylated derivatives) requires optimization:

- Mobile Phase : Use gradient elution with 0.1% formic acid in water/acetonitrile (start: 5% ACN; ramp to 40% over 20 min). Acidic pH suppresses enolization, improving peak symmetry .

- Column Temperature : Maintain at 30°C to reduce retention time variability.

- Detection : UV at 210 nm (amide bond absorption) coupled with MS for unambiguous identification of co-eluting species.

Q. Q4. How should researchers address batch-to-batch variability in biological activity assays involving this compound?

Answer: Variability often stems from trace impurities (e.g., residual solvents, metal catalysts) or stereochemical inconsistencies. Mitigation steps:

Strict QC Protocols :

- LC-MS purity ≥98% (with identity confirmed via HRMS).

- Quantify residual solvents (e.g., DMF <50 ppm) via GC-MS .

Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>99% for in vivo studies).

Biological Replicates : Include ≥3 independent experiments with internal controls (e.g., a reference inhibitor).

Integration of Mixed-Method Approaches

Q. Q5. How can mixed-method frameworks improve mechanistic studies of this compound’s reactivity or bioactivity?

Answer: Combining quantitative (e.g., kinetic assays) and qualitative (e.g., crystallography, in silico docking) methods enhances mechanistic insights:

Kinetic Profiling : Measure reaction rates under varying pH/temperature to identify rate-limiting steps.

Structural Elucidation : Use X-ray crystallography to resolve active-site binding modes, cross-validated with molecular dynamics simulations .

Meta-Analysis : Apply systematic reviews to reconcile conflicting bioactivity data (e.g., IC₅₀ variations across cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.